Methyl 2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinecarboxylate
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Overview
Description
Methyl 2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinecarboxylate is an organic compound that features a bromine atom, a methoxy group, and a hydrazinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinecarboxylate typically involves the reaction of 3-bromo-4-methoxybenzoyl chloride with methyl hydrazinecarboxylate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinecarboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as DMF.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products include azides or thiocyanates depending on the nucleophile used.
Oxidation: Products include aldehydes or ketones.
Reduction: Products include alcohols.
Scientific Research Applications
Methyl 2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of enzyme inhibitors or as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer or anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinecarboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or DNA. The bromine and methoxy groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-4-methoxybenzoate
- Methyl 2-[(3-bromo-4-methoxyphenyl)sulfonyl]hydrazinecarboxylate
- 4-Bromo-2-methylphenol
Uniqueness
Methyl 2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinecarboxylate is unique due to the presence of both a bromine atom and a hydrazinecarboxylate moiety, which can impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H11BrN2O4 |
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Molecular Weight |
303.11 g/mol |
IUPAC Name |
methyl N-[(3-bromo-4-methoxybenzoyl)amino]carbamate |
InChI |
InChI=1S/C10H11BrN2O4/c1-16-8-4-3-6(5-7(8)11)9(14)12-13-10(15)17-2/h3-5H,1-2H3,(H,12,14)(H,13,15) |
InChI Key |
OVSZWXJNNQBAIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)OC)Br |
Origin of Product |
United States |
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